molecular formula C22H21BrN2O5 B15035481 (5E)-1-(4-bromo-3-methylphenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromo-3-methylphenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15035481
M. Wt: 473.3 g/mol
InChI Key: CBTZCXOLFTULTJ-GZTJUZNOSA-N
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Description

(5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a methyl group, and a diethoxy-substituted phenyl group, all attached to a diazinane-2,4,6-trione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Methylation: Addition of a methyl group to the phenyl ring.

    Diethoxylation: Introduction of diethoxy groups to the phenyl ring.

    Formation of the diazinane-2,4,6-trione core: This step involves cyclization reactions to form the trione structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-chloro-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of bromine.

    (5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

The uniqueness of (5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H21BrN2O5

Molecular Weight

473.3 g/mol

IUPAC Name

(5E)-1-(4-bromo-3-methylphenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H21BrN2O5/c1-4-29-16-8-6-14(19(12-16)30-5-2)11-17-20(26)24-22(28)25(21(17)27)15-7-9-18(23)13(3)10-15/h6-12H,4-5H2,1-3H3,(H,24,26,28)/b17-11+

InChI Key

CBTZCXOLFTULTJ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OCC

Origin of Product

United States

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